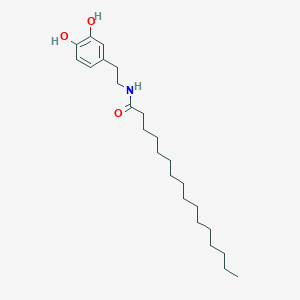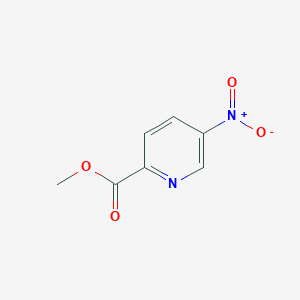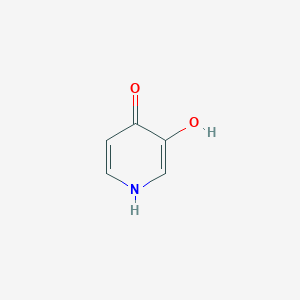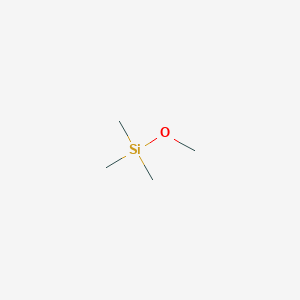
PALDA
概要
説明
N-パルミトイルドーパミンは、一般的にPALDAとして知られており、哺乳類の脳に見られる脂肪酸ドーパミンです。 これは、ヘキサデカン酸のカルボキシル基とドーパミンのアミノ基の形式的な縮合から生じる内因性化合物です 。 This compoundは、一過性受容体電位バニロイド1(TRPV1)に対する不活性と、エンドバニロイドの効果を増強する役割で知られています .
科学的研究の応用
N-Palmitoyl dopamine has several scientific research applications, including:
Chemistry: Used as a model compound to study amide bond formation and fatty acid-dopamine interactions.
Industry: Used in the development of research reagents and biochemical assays.
作用機序
N-パルミトイルドーパミンは、N-アラキドノイルドーパミンやアナンダミドなどのエンドバニロイドの効果を増強することによって効果を発揮します。 エンドバニロイドのTRPV1媒介効果を高め、その有効濃度(EC50)を低下させ、効力を高めます 。 この化合物は、5マイクロモルまでの濃度でTRPV1およびCB1受容体では不活性であり、アミン輸送体(AMT)または脂肪酸アミドヒドロラーゼ(FAAH)の活性を阻害しません .
類似の化合物との比較
類似の化合物
N-アラキドノイルドーパミン(NADA): TRPV1受容体に作用し、過敏症効果を持つもう1つの脂肪酸ドーパミンです.
N-オレオイルドーパミン(ODA): NADAと同様に、過敏症を引き起こす内因性カプサイシン様脂質です.
N-パルミトイルドーパミンの独自性
N-パルミトイルドーパミンは、TRPV1に対する不活性と、TRPV1受容体を直接活性化することなく、他のエンドバニロイドの効果を増強する役割において独特です 。 この「アントラージュ」効果は、TRPV1受容体を直接活性化するN-アラキドノイルドーパミンやN-オレオイルドーパミンなどの他の類似の化合物とは異なります .
準備方法
合成経路と反応条件
N-パルミトイルドーパミンの合成には、ドーパミンとパルミチン酸の反応が含まれます。 反応には通常、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤を使用し、パルミチン酸のカルボキシル基とドーパミンのアミノ基の間のアミド結合の形成を促進する必要があります .
工業的生産方法
N-パルミトイルドーパミンの工業的生産は、同様の合成経路に従いますが、規模が大きくなります。このプロセスには、高純度試薬と制御された反応条件の使用が含まれ、最終製品の一貫性と品質が保証されます。 反応は通常、エタノールなどの有機溶媒中で行われ、生成物はカラムクロマトグラフィーなどの技術を使用して精製されます .
化学反応の分析
反応の種類
N-パルミトイルドーパミンは、次のようなさまざまな化学反応を起こします。
酸化: ドーパミン部分のヒドロキシル基は、キノンに酸化される可能性があります。
還元: パルミチン酸部分のカルボニル基は、アルコールに還元される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
形成された主な生成物
酸化: キノンおよびその他の酸化された誘導体。
還元: アルコールおよび還元された誘導体。
置換: さまざまな置換されたドーパミン誘導体.
科学研究への応用
N-パルミトイルドーパミンには、次のようなさまざまな科学研究への応用があります。
化学: アミド結合形成や脂肪酸-ドーパミン相互作用を研究するためのモデル化合物として使用されます。
生物学: エンドバニロイドシグナル伝達経路の調節における役割や細胞内カルシウムレベルへの影響について調査されています.
類似化合物との比較
Similar Compounds
N-Arachidonoyl dopamine (NADA): Another fatty acid dopamine that acts on TRPV1 receptors and has hyperalgesic effects.
N-Oleoyl dopamine (ODA): Similar to NADA, it is an endogenous capsaicin-like lipid that produces hyperalgesia.
Uniqueness of N-Palmitoyl Dopamine
N-Palmitoyl dopamine is unique in its inactivity against TRPV1 and its role in potentiating the effects of other endovanilloids without directly activating TRPV1 receptors . This “entourage” effect distinguishes it from other similar compounds like N-arachidonoyl dopamine and N-oleoyl dopamine, which directly activate TRPV1 receptors .
特性
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(28)25-19-18-21-16-17-22(26)23(27)20-21/h16-17,20,26-27H,2-15,18-19H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJJFOWLTIEYFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587875 | |
| Record name | N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136181-87-8 | |
| Record name | N-Palmitoyldopamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136181-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester](/img/structure/B155601.png)

